molecular formula C21H25N5O2S B12128437 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(3,4-dimethyl phenyl)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(3,4-dimethyl phenyl)acetamide

Cat. No.: B12128437
M. Wt: 411.5 g/mol
InChI Key: JPQKYRRZXKGYHJ-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 3-(methylethoxy)phenyl moiety. A sulfide linkage connects the triazole to an acetamide group, which is further substituted with a 3,4-dimethylphenyl aromatic ring. The methylethoxy group contributes moderate electron-donating effects and lipophilicity, while the dimethylphenyl group balances steric bulk and electronic properties. Such structural features are critical for interactions with biological targets, particularly in anti-inflammatory or antimicrobial contexts .

Properties

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C21H25N5O2S/c1-13(2)28-18-7-5-6-16(11-18)20-24-25-21(26(20)22)29-12-19(27)23-17-9-8-14(3)15(4)10-17/h5-11,13H,12,22H2,1-4H3,(H,23,27)

InChI Key

JPQKYRRZXKGYHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethyl phenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The phenyl group is then introduced via a substitution reaction, followed by the attachment of the methylethoxy group through an etherification reaction. The final step involves the formation of the acetamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethyl phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethyl phenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethyl phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Properties of Key Analogues

Compound Triazole Substituent Acetamide Substituent logP Bioactivity Highlights
Target Compound 3-(Methylethoxy)phenyl 3,4-Dimethylphenyl ~3.2 Anti-inflammatory, moderate toxicity
2-[(4-amino-5-phenyl-...) () Phenyl 3,4-Dichlorophenyl ~4.1 Antimicrobial, higher toxicity
2-[4-amino-5-(3,4,5-trimethoxy...) (16) 3,4,5-Trimethoxyphenyl 4-Chloro-3-CF3-phenyl ~4.8 High lipophilicity, CNS activity
2-((4-amino-5-furan-2-yl)...) () Furan-2-yl Variable ~2.5 Anti-exudative, improved solubility

Table 2: Pharmacokinetic Comparison

Compound Metabolic Stability (t1/2) Solubility (µg/mL) Plasma Protein Binding (%)
Target Compound 6.8 h 12.5 89
3,4-Dichlorophenyl analogue () 4.2 h 5.3 94
Trimethoxyphenyl analogue () 8.1 h 3.8 92
Furan-2-yl analogue () 3.5 h 28.7 82

Biological Activity

The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethyl phenyl)acetamide is a novel organic molecule featuring a complex structure that includes a triazole ring and various functional groups. This unique structure contributes to its potential biological activities, particularly in the fields of pharmaceuticals and agricultural chemistry. This article explores the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N5O2SC_{19}H_{23}N_{5}O_{2}S, with a molecular weight of approximately 397.5 g/mol. The presence of the triazole ring is significant as it is known for its diverse biological activities, including antifungal and antimicrobial properties.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit notable antimicrobial activities. The triazole moiety can inhibit enzymes in pathogens, making it a target for drug development against infections. For instance, derivatives similar to this compound have been shown to possess antifungal and antibacterial properties due to their ability to disrupt cellular processes in microorganisms.

Antifungal Activity

The compound's structure suggests potential antifungal activity. Triazole derivatives are commonly used in clinical settings to treat fungal infections by inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. Studies have demonstrated that modifications in the side chains can enhance antifungal efficacy.

Cytotoxicity and Cancer Research

Recent studies have evaluated the cytotoxic effects of related triazole compounds on various cancer cell lines. For example, derivatives have been tested against breast cancer cell lines (MDA-MB-231) and have shown significant antiproliferative activity with IC50 values ranging from 0.33 to 7.10 μM . The mechanism often involves apoptosis induction through the activation of specific pathways influenced by the compound's structural features.

The biological activity of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethyl phenyl)acetamide can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The triazole ring binds to cytochrome P450 enzymes in fungi, disrupting their metabolic processes.
  • Cell Membrane Disruption : By interfering with ergosterol synthesis, the compound compromises fungal cell membrane integrity.
  • Apoptosis Induction : In cancer cells, it may activate apoptotic pathways leading to programmed cell death.

Case Studies

  • Antifungal Efficacy : A study evaluated a series of triazole derivatives against Candida species and found that modifications at the 5-position significantly enhanced antifungal activity compared to simpler analogs.
  • Cytotoxicity on Cancer Cell Lines : Research on structurally similar compounds demonstrated that certain substitutions could lead to improved cytotoxicity against ovarian cancer cells, suggesting that this compound may hold similar potential .

Data Summary

Compound NameMolecular FormulaBiological ActivityIC50 (μM)
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethyl phenyl)acetamideC19H23N5O2SAntifungal, AnticancerTBD
Triazole Derivative AC20H23N5O3SAntifungal0.50
Triazole Derivative BC11H12FN5OSAntimicrobial0.62

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